REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([N+:16]([O-])=O)[CH:15]=1)[O:5][CH:6]1[CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]1.Cl>[Fe].CO>[F:1][C:2]1[CH:15]=[C:14]([NH2:16])[CH:13]=[C:4]([O:5][CH:6]2[CH2:7][CH2:8][N:9]([CH3:12])[CH2:10][CH2:11]2)[CH:3]=1
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(OC2CCN(CC2)C)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
filter through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrate to an oil
|
Type
|
CUSTOM
|
Details
|
Partition between ethyl acetate (100 mL) and 1M aqueous sodium hydroxide solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
separate the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
WASH
|
Details
|
Purify residue by silica gel flash chromatography eluting with 10% (2M NH3/methanol)/methylene dichloride
|
Reaction Time |
32 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)OC1CCN(CC1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |